![molecular formula C7H13N3O B2838749 3-Azidopropoxycyclobutane CAS No. 2138394-51-9](/img/structure/B2838749.png)
3-Azidopropoxycyclobutane
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Description
3-Azidopropoxycyclobutane (APCB) is a cyclic compound that contains a cyclobutane ring with an azide group and a propoxy group attached to it. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. In
Scientific Research Applications
- Cyclobutane Synthesis : The [2 + 2] cycloaddition is a key method for constructing cyclobutanes. Researchers have employed this reaction to synthesize cyclobutane-containing natural products, leveraging different reaction mechanisms .
- Total Synthesis of Natural Products : Cyclobutane motifs appear in diverse natural products with intriguing structures and broad bioactivities. For instance, Pfizer’s Xeljanz, a medication for rheumatoid arthritis, incorporates a cyclobutane subunit. Abrocitinib, approved by the FDA, replaces a piperidine structure with a 1,3-disubstituted cyclobutane, enhancing selectivity .
- Cyclobutane-Containing Diacid Building Blocks (CBDAs) : Researchers have synthesized CBDAs from biomass-derived starting materials. These building blocks hold promise for sustainable and environmentally friendly chemical processes .
- Pharmaceutical Candidates : Cyclobutane-containing natural products exhibit antibacterial, antiviral, and immunosuppressant properties. Their distinctive structures make them valuable candidates for drug discovery .
- Modulation of ADMET Properties : Incorporating cyclobutane motifs into pharmaceuticals can enhance clinical efficacy and improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .
- Biosynthesis in Organisms : Cyclobutane-containing secondary metabolites are biosynthesized by various organisms, from land plants to marine life forms. This highlights the biological significance of cyclobutane motifs in evolution .
- Medicinal Chemistry Design : Cyclobutane motifs serve as crucial building blocks and functional groups in medicinal chemistry. They contribute to the design of novel drug structures .
- Ring Strain Reduction : While cyclobutanes possess high ring strain, gem-dialkyl substituents or other functionalities can reduce this strain. These modified structures exist not only in artificial molecules but also in complex natural products .
Chemical Synthesis and Total Synthesis
Biorenewable Building Blocks
Drug Discovery and Medicinal Chemistry
Biological Evolution and Secondary Metabolites
Functional Groups and Synthetic Building Blocks
Ring Strain and Reactivity
properties
IUPAC Name |
3-azidopropoxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRJTSBWFRWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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